2-(6-Bromopyridin-3-yl)thiazole-4-carboxylic Acid
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Overview
Description
2-(6-Bromopyridin-3-yl)thiazole-4-carboxylic acid is a heterocyclic compound that features both a thiazole ring and a bromopyridine moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate thioamides with α-haloketones under basic conditions . The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process generally includes steps like halogenation, cyclization, and purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-(6-Bromopyridin-3-yl)thiazole-4-carboxylic acid can undergo various chemical reactions including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like DMF or toluene.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-(6-Bromopyridin-3-yl)thiazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of novel materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(6-Bromopyridin-3-yl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The bromopyridine moiety can enhance binding affinity and specificity . The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues .
Comparison with Similar Compounds
- 2-(Pyridin-3-yl)thiazole-4-carboxylic acid
- 2-(4-Pyridyl)thiazole-4-carboxylic acid
- 4-(6-Bromopyridin-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Comparison: Compared to similar compounds, 2-(6-Bromopyridin-3-yl)thiazole-4-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets .
Properties
Molecular Formula |
C9H5BrN2O2S |
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Molecular Weight |
285.12 g/mol |
IUPAC Name |
2-(6-bromopyridin-3-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C9H5BrN2O2S/c10-7-2-1-5(3-11-7)8-12-6(4-15-8)9(13)14/h1-4H,(H,13,14) |
InChI Key |
WVHVKRQNABCLPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C2=NC(=CS2)C(=O)O)Br |
Origin of Product |
United States |
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